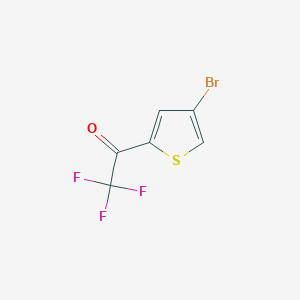

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone

Overview

Description

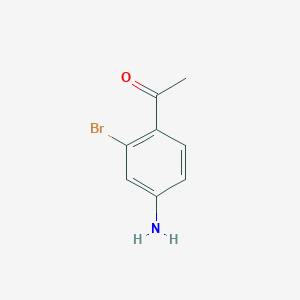

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone, also known as 4-bromo-2-trifluoromethylthiophen-3-one, is a highly reactive organic compound with a wide range of potential applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is used in the synthesis of various organic compounds, in particular, as a reactant in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone is utilized in organic chemistry for the synthesis and characterization of various compounds. For instance, it is used in the regioselective carbon–carbon bond cleavage, forming ethanones upon heating in methanol–water (Solhnejad et al., 2013). Additionally, it plays a role in the chemoenzymatic synthesis of specific precursors for medicinal compounds, demonstrating its utility in creating complex organic molecules (González-Martínez et al., 2019).

2. Green Chemistry Applications

This compound is involved in eco-friendly green chemistry approaches. For example, its derivatives are synthesized using microwave irradiation, highlighting an efficient and environmentally friendly method in organic synthesis (Nandhikumar & Subramani, 2018).

3. Photocatalysis and Light-Induced Reactions

The compound is instrumental in photocatalysis, specifically in photoinduced direct oxidative annulation. This process is crucial in creating highly functionalized polyheterocyclic compounds, which are significant in various chemical syntheses (Zhang et al., 2017).

4. Biomedical Research

In biomedical research, derivatives of 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone are synthesized for potential anti-breast cancer applications. Its role in creating novel thiazole derivatives showcases its significance in developing new therapeutic agents (Mahmoud et al., 2021).

5. Enantioselective Synthesis

The compound is used in enantioselective synthesis processes. For instance, it has been used to produce specific enantiomers of chiral building blocks, which are crucial in pharmaceutical and chemical industries (Demir et al., 2001).

6. Synthesis of Luminescent Materials

It serves as a precursor in the synthesis of luminescent materials. A specific example is its role in forming europium (III) complexes, which have applications in the development of LED devices and other luminescent technologies (Liu et al., 2013).

properties

IUPAC Name |

1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLDQRVGRGTWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)

![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)